molecular formula C15H11ClN2O2S B2580277 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 851175-87-6

7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2580277
CAS No.: 851175-87-6
M. Wt: 318.78
InChI Key: JSZVMGGWBNBGNR-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic core structure (quinazolin-4-one) substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a chlorine atom. Quinazolinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the 2-methoxyphenyl substituent introduces steric and electronic effects, influencing molecular interactions and solubility.

Properties

IUPAC Name

7-chloro-3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-13-5-3-2-4-12(13)18-14(19)10-7-6-9(16)8-11(10)17-15(18)21/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZVMGGWBNBGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization with a thiol reagent, such as thiourea, under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Activities Reference ID
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 4-methylphenyl C₁₅H₁₁ClN₂OS 302.78 Higher lipophilicity; potential for CNS activity due to methyl group
7-Chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one 3-chlorophenyl C₁₄H₈Cl₂N₂OS 323.20 Enhanced electron-withdrawing effects; possible increased reactivity
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-methylbutyl (alkyl chain) C₁₃H₁₅ClN₂OS 282.79 Elevated lipophilicity; potential for membrane penetration
7-Chloro-2-[(4-chlorobenzyl)thio]-3-(3,4-dichlorophenyl)-3,4-dihydroquinazolin-4-one 3,4-dichlorophenyl + benzylthio C₂₁H₁₂Cl₃N₂OS 482.21 Multi-halogenated structure; likely enhanced toxicity
(E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)-2-(phenylamino)quinazolin-4(3H)-one Schiff base + ethyl linker C₂₃H₁₆Cl₃N₅O 498.76 Potent antifungal activity (98.18% inhibition against Phomopsis mangiferae)
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Pyrimidinone core (structural isomer) C₁₃H₁₃N₂O₃S 278.33 Reduced ring strain; altered hydrogen bonding capacity

Key Observations:

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, which may enhance solubility compared to halogenated analogs (e.g., 3-chlorophenyl in ).

Halogenation and Toxicity :

  • Multi-chlorinated analogs (e.g., ) exhibit higher molecular weights and increased risks of bioaccumulation or toxicity due to persistent halogen bonds.

Core Structure Modifications: Replacing the quinazolinone core with a pyrimidinone () alters hydrogen-bonding patterns and ring strain, impacting interactions with biological targets like enzymes or receptors.

Functional Group Additions :

  • Schiff base moieties () introduce nitrogen-rich pharmacophores, significantly enhancing antifungal activity compared to simpler aryl/alkyl substitutions.

Biological Activity

7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN2OS
  • Molecular Weight : 270.74 g/mol

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, it was evaluated against nine human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results indicated that the compound exhibited moderate inhibitory effects in the low micromolar range, with IC50 values comparable to established chemotherapeutic agents such as Staurosporine and Docetaxel .

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
LN-229 (Glioblastoma)5.6
Capan-1 (Pancreatic)7.8
HCT-116 (Colorectal)6.9
NCI-H460 (Lung)4.5
HL-60 (Acute Myeloid Leukemia)8.0

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases. A screening against a panel of 113 proteins revealed that the compound binds effectively to several kinases, leading to significant temperature shifts indicative of binding affinity. Notably, it demonstrated a higher potency in stabilizing kinases compared to positive controls, suggesting a targeted mechanism of action .

Table 2: Kinase Binding Affinity

Kinase TargetΔTm (°C)
Kinase A6.5
Kinase B5.8
Kinase C7.0
Kinase D6.0

Case Studies

A study published in Molecular Cancer Therapeutics explored the efficacy of various quinazoline derivatives, including our compound of interest, in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profile, and efficacy in vivo are crucial for advancing this compound toward clinical applications.

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